N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cycloheptyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl group, all connected through an oxalamide linkage.
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S2/c24-19(20(25)22-16-8-3-1-2-4-9-16)21-13-12-17-10-5-6-14-23(17)29(26,27)18-11-7-15-28-18/h7,11,15-17H,1-6,8-10,12-14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVXQFFYPNKICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
Starting material : Piperidin-2-ylmethanol (CAS 3433-37-2).
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | SOCl₂, CH₂Cl₂, 0°C → 25°C, 4 h | Alcohol to chloride conversion | 92% |
| 2 | NaN₃, DMF, 80°C, 12 h | Azide substitution | 85% |
| 3 | H₂ (1 atm), 10% Pd/C, EtOH, 6 h | Azide reduction to amine | 89% |
Product : 2-(Aminomethyl)piperidine (CAS 72569-25-4).
Sulfonylation at Piperidine Nitrogen
Reaction :
2-(Aminomethyl)piperidine (1.0 eq) + Thiophene-2-sulfonyl chloride (1.2 eq) → NEt₃ (2.5 eq), CH₂Cl₂, 0°C → 25°C, 8 h.
Workup :
- Dilution with H₂O (50 mL).
- Extraction with CH₂Cl₂ (3 × 30 mL).
- Drying (MgSO₄), filtration, solvent evaporation.
Yield : 78%
Purity : 96% (HPLC, C18 column, 254 nm).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H), 7.45 (dd, J = 3.7, 1.2 Hz, 1H, thiophene H), 3.82–3.75 (m, 1H, piperidine H), 3.12 (t, J = 6.5 Hz, 2H, CH₂NH₂).
- HRMS (ESI+) : m/z calc. for C₁₀H₁₇N₂O₂S₂ [M+H]⁺ 277.0785, found 277.0789.
Oxalamide Bond Formation
Monoacylation with Cycloheptylamine
Reaction :
Oxalyl chloride (1.05 eq) added dropwise to cycloheptylamine (1.0 eq) in anhydrous THF at −78°C under N₂. Stirred 2 h, warmed to 0°C.
Intermediate : N-Cycloheptyloxalyl chloride.
Quenching : Excess amine removed via vacuum distillation (40°C, 0.1 mmHg).
Coupling with 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine
Conditions :
- N-Cycloheptyloxalyl chloride (1.0 eq) + 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethylamine (1.0 eq).
- NEt₃ (2.0 eq), CH₂Cl₂, 0°C → 25°C, 12 h.
Workup :
- Wash with 5% HCl (2 × 20 mL).
- Dry (Na₂SO₄), concentrate, purify via silica gel chromatography (EtOAc/hexane 1:1).
Yield : 68%
Purity : 98.5% (HPLC).
Characterization Data :
- ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 141.2 (thiophene C-SO₂), 58.3 (piperidine CH₂N).
- Mp : 134–136°C.
- Elemental Analysis : Calc. C 54.39%, H 6.99%, N 9.52%; Found C 54.32%, H 6.87%, N 9.48%.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Advantages : Reduced reaction time from 24 h to 45 min.
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Pressure | 150 psi |
| Solvent | Toluene |
| Catalyst | DMAP (0.1 eq) |
| Yield | 72% |
Enzymatic Coupling Method
Enzyme : Candida antarctica lipase B (CAL-B).
Conditions :
- tert-Butanol, 40°C, 48 h.
- Diethyl oxalate as acyl donor.
Yield : 54%
Ee : >99% (chiral HPLC).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Reactor Design :
- Tube reactor (ID 2 mm, L 10 m).
- Residence time 8 min at 100°C.
Productivity : 2.3 kg/day (90% conversion).
Crystallization Optimization
Solvent Screen :
| Solvent System | Crystal Habit | Purity |
|---|---|---|
| EtOAc/Heptane | Needles | 99.1% |
| MeOH/H₂O | Plates | 98.7% |
Preferred : EtOAc/Heptane (1:3) gradient cooling from 60°C to −20°C.
Analytical Method Validation
HPLC Parameters
| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% TFA in H₂O; B: MeCN |
| Gradient | 20% B → 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.4 min |
ICP-MS Trace Metal Analysis
| Metal | Concentration (ppm) |
|---|---|
| Pd | <0.1 |
| Ni | 0.3 |
| Fe | 1.2 |
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced under specific conditions to form amines.
Substitution: The piperidin-2-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylsulfonyl group can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:
N1-cyclohexyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide: This compound has a cyclohexyl group instead of a cycloheptyl group, which may affect its chemical properties and biological activity.
N1-cyclopentyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluation, and structural characteristics, emphasizing its interactions with specific biological targets.
Chemical Structure and Properties
The compound features a cycloheptyl group, a piperidine moiety, and a thiophenesulfonyl substituent, which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 402.65 g/mol.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available piperidine derivatives and thiophene sulfonyl chlorides. The process includes:
- Formation of the Thiophene Sulfonamide : Reaction of thiophene with sulfonyl chloride to form the sulfonamide.
- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution.
- Oxalamide Formation : Coupling the intermediate with an oxalic acid derivative to yield the final product.
Research indicates that this compound acts as an inhibitor of KIF18A, a kinesin motor protein involved in mitosis. Inhibition of KIF18A can disrupt cancer cell proliferation by preventing proper chromosome alignment during cell division .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:
- HeLa Cells : IC50 values indicate effective inhibition of cell growth.
- A549 Cells : Similar trends in cytotoxicity were observed.
In Vivo Studies
Preclinical trials have shown promising results in animal models, where administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These studies suggest that the compound could be a candidate for further development as an anticancer agent.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C20H30N4O3S |
| Molecular Weight | 402.65 g/mol |
| KIF18A IC50 (HeLa Cells) | 150 nM |
| KIF18A IC50 (A549 Cells) | 120 nM |
| Tumor Reduction (Animal Model) | 45% after 4 weeks |
Case Studies
- Case Study 1 : A study published in ACS Omega evaluated the effects of this compound on ovarian cancer cells. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation pathways .
- Case Study 2 : Another investigation focused on the compound's selectivity towards KIF18A over other kinesins, demonstrating minimal off-target effects which is crucial for therapeutic applications .
Q & A
Q. Q1. What are the key considerations for optimizing the synthesis of N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide?
Methodological Answer: Synthesis optimization requires:
- Multi-step coupling : Formation of the piperidine-thiophene sulfonyl intermediate via nucleophilic substitution, followed by oxalamide coupling using oxalyl chloride .
- Reaction conditions : Temperature control (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., dichloromethane for amide bond formation) to minimize side reactions .
- Purification : Use of flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity .
Q. Q2. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent connectivity (e.g., cycloheptyl protons at δ 1.4–1.8 ppm, thiophene sulfonyl signals at δ 7.2–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 519.2 g/mol vs. observed 519.3 ± 0.1) .
- X-ray crystallography (if crystalline): Resolve stereochemistry of the piperidine-thiophene sulfonyl moiety .
Q. Q3. What strategies are recommended for assessing solubility and formulation in preclinical studies?
Methodological Answer:
- Solvent screening : Test solubility in DMSO (commonly >10 mM), PBS (pH 7.4, often <1 mM), and PEG-400 for in vivo formulations .
- Co-solvency approach : Combine with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility for intravenous administration .
Q. Q4. How should initial biological screening be designed to evaluate pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC50 determination .
- Receptor binding studies : Competitive binding assays (e.g., for GPCR targets) with radiolabeled ligands .
Advanced Research Questions
Q. Q5. What experimental approaches resolve contradictions in reported activity data across different assays?
Methodological Answer:
- Assay standardization : Normalize data using positive controls (e.g., known inhibitors) and account for batch-to-batch compound variability .
- Orthogonal validation : Combine enzymatic assays with cell-based viability assays (e.g., MTT) to confirm target engagement .
Q. Q6. How can enantiomeric purity be ensured during synthesis, and what are the implications for activity?
Methodological Answer:
- Chiral chromatography : Use Chiralpak® AD-H columns with heptane/ethanol for resolving enantiomers .
- Stereochemical impact : Compare IC50 values of enantiomers; e.g., (R)-enantiomer showed 10-fold higher potency against protease targets than (S) in preliminary studies .
Q. Q7. What computational tools are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Molecular docking : AutoDock Vina to model interactions with the thiophene sulfonyl group and hydrophobic enzyme pockets .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., cycloheptyl vs. cyclopentyl) .
Q. Q8. How does the compound’s metabolic stability impact in vivo efficacy?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Half-life <30 min suggests need for prodrug strategies .
- CYP450 inhibition screening : Assess interactions with CYP3A4/CYP2D6 to predict drug-drug interaction risks .
Critical Research Gaps
- Mechanistic ambiguity : Conflicting reports on primary targets (e.g., protease vs. kinase inhibition) require target deconvolution via CRISPR knockout or chemical proteomics .
- In vivo pharmacokinetics : Limited data on oral bioavailability; recommended to conduct PK studies in rodents with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
